![molecular formula C28H28N4O5S B1675979 2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902903-59-7](/img/structure/B1675979.png)

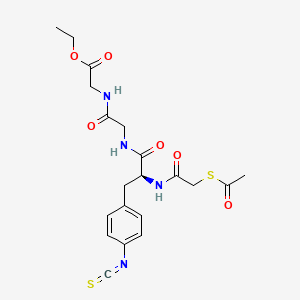

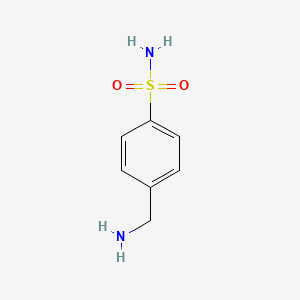

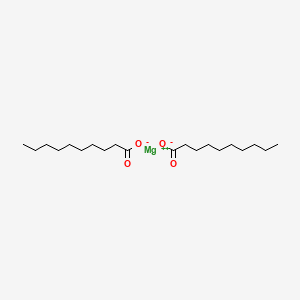

2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Overview

Description

MCU-i11 is a novel negative modulator of the MCU, binding MICU1 and impairing muscle cell growth.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : A study describes the synthesis of novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, leading to the creation of new heterocyclic compounds such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibited anti-inflammatory and analgesic activities, highlighting their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Thienopyrimidine Derivatives : Research on thienopyrimidine derivatives demonstrated their potent antimicrobial activity. A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized and found to have significant antibacterial potency against various bacterial strains, as well as antifungal potency against fungal strains (Kerru et al., 2019).

Development of Antitumor Agents : A series of classical and nonclassical antifolates were synthesized as potential inhibitors of dihydrofolate reductase (DHFR), aiming at antitumor applications. These compounds, including a classical antifolate and nonclassical analogues, showed potent inhibitory activities against human DHFR and various tumor cells, indicating their potential as antitumor agents (Gangjee et al., 2007).

Blood Platelet Aggregation Inhibitors : The development of novel 1,2,3,5-tetrahydroimidazo[1,2-a]thieno[2,3-d]pyrimidin-2-one derivatives aimed at inhibiting platelet aggregation showcased the potential of these compounds in preventing blood clots. These compounds were synthesized and tested for their activity in vitro and ex vivo, with some showing potent inhibitory effects on blood and platelet aggregation (Ishikawa et al., 1981).

Mechanism of Action

Target of Action

MCU-i11, also known as 2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide, primarily targets the Mitochondrial Calcium Uniporter (MCU) complex . The MCU complex is a highly selective channel of the inner mitochondrial membrane (IMM) that controls mitochondrial Ca2+ uptake . MCU-i11 specifically binds to MICU1 , a key MCU interactor that controls channel gating .

Mode of Action

MCU-i11 acts as a negative modulator of the MCU complex . It directly binds to a specific cleft in MICU1, preventing MICU1’s gatekeeping activity . This interaction results in a decrease in mitochondrial Ca2+ uptake . The inhibitory effect of MCU-i11 is lost in cells where MICU1 is silenced or deleted .

Biochemical Pathways

The primary biochemical pathway affected by MCU-i11 is the mitochondrial Ca2+ uptake pathway . By binding to MICU1 and inhibiting its gatekeeping activity, MCU-i11 modulates the activity of the MCU complex, thereby controlling the amount of Ca2+ that enters the mitochondrial matrix . This modulation can have significant downstream effects on various physiological processes, as mitochondrial Ca2+ uptake plays a crucial role in cellular homeostasis .

Pharmacokinetics

The compound’s ability to modulate the mcu complex suggests that it can permeate cell membranes to reach its target in the mitochondria .

Result of Action

The primary molecular effect of MCU-i11’s action is the reduction of mitochondrial Ca2+ uptake . This reduction is achieved by inhibiting the gatekeeping activity of MICU1, which controls the opening of the MCU complex . On a cellular level, MCU-i11 has been shown to impair muscle cell growth .

Action Environment

It is known that the efficacy of mcu complex modulators can vary among tissues due to differences in the stoichiometry between micu1 and the pore-forming protein, mcu . Therefore, the tissue-specific environment could potentially influence the action, efficacy, and stability of MCU-i11.

properties

IUPAC Name |

2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJDMJLUMXISKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B1675915.png)